Isoquinoline-3-carboxylic acid hydrate is a chemical compound with the molecular formula and a molecular weight of 173.17 g/mol. It is classified under the category of isoquinoline derivatives and is recognized for its unique structural properties, which include a carboxylic acid group attached to an isoquinoline ring system. This compound appears as a white to pale yellow crystalline powder and has a melting point ranging from 163 °C to 169 °C . The compound is known by several synonyms, including 3-isoquinolinecarboxylic acid hydrate and isoquinoline-3-carboxylic acid monohydrate .
Isoquinoline-3-carboxylic acid hydrate serves as a valuable building block for the synthesis of complex organic molecules, particularly those belonging to the alkaloid class. Alkaloids are a diverse group of nitrogen-containing natural products with various biological activities. Studies have shown the utility of isoquinoline-3-carboxylic acid hydrate in synthesizing specific alkaloids like papaverine and noscapine, which possess analgesic and antitussive properties [].
The isoquinoline core structure is present in numerous therapeutically important alkaloids. Research explores the potential of isoquinoline-3-carboxylic acid hydrate as a starting material for developing new drugs with specific biological targets. For instance, some studies investigate its application in synthesizing derivatives that target neurodegenerative diseases [].
The unique properties of isoquinoline-3-carboxylic acid hydrate make it a potential candidate for material science applications. Its ability to form hydrogen bonds and its aromatic character are of particular interest. Some research explores its use in the development of new materials with specific functionalities, such as organic conductors or luminescent materials [].
These reactions are fundamental in organic synthesis, allowing for the derivation of various functionalized compounds from isoquinoline-3-carboxylic acid hydrate.
Isoquinoline-3-carboxylic acid hydrate exhibits notable biological activities, particularly in pharmacology and medicinal chemistry. Research indicates that it may possess:
These biological activities make isoquinoline-3-carboxylic acid hydrate a subject of interest in drug development and therapeutic research.
Isoquinoline-3-carboxylic acid hydrate can be synthesized through several methods:
These synthetic routes are essential for producing isoquinoline-3-carboxylic acid hydrate for research and industrial applications.
Isoquinoline-3-carboxylic acid hydrate finds applications across various fields:
Studies on the interactions of isoquinoline-3-carboxylic acid hydrate with biological systems have revealed insights into its pharmacokinetics and mechanisms of action. These include:
Such studies are crucial for understanding how isoquinoline-3-carboxylic acid hydrate can be effectively utilized in therapeutic contexts.
Isoquinoline-3-carboxylic acid hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
Isoquinoline-1-carboxylic acid | 486-73-7 | 0.87 | Different position of carboxyl group |
Methyl isoquinoline-3-carboxylate | 27104-73-0 | 0.90 | Methyl ester derivative |
6-Bromoisoquinoline-3-carboxylic acid | 1416713-22-8 | 0.83 | Bromine substitution on the ring |
Isoquinoline | 119-65-3 | 0.75 | Parent structure without carboxyl group |
Isoquinoline-3-carboxylic acid hydrate stands out due to its specific functional groups that confer distinct biological activities and chemical reactivity compared to these related compounds.